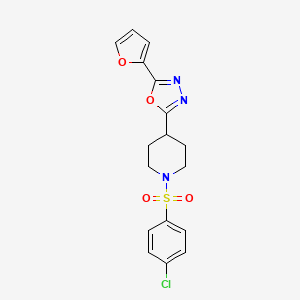
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H16ClN3O4S and its molecular weight is 393.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies to present a comprehensive overview.
Synthesis of the Compound
The synthesis of this compound involves several steps, typically starting from 4-chlorophenylsulfonyl chloride and piperidine derivatives. The process includes:
- Formation of Piperidine Derivative : Ethyl isonipecotate is reacted with 4-chlorophenylsulfonyl chloride in the presence of a base to yield the piperidine derivative.
- Oxadiazole Ring Formation : The piperidine derivative undergoes further reactions to introduce the oxadiazole ring and furan moiety.
The final product is characterized using various spectroscopic methods including NMR and IR spectroscopy to confirm its structure .
Antibacterial Activity
Research has demonstrated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antibacterial properties. The synthesized derivatives were tested against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
The compound showed notable inhibitory activity against acetylcholinesterase (AChE) and urease enzymes, which are important targets in treating various diseases .
Antifungal and Antiparasitic Activity
The oxadiazole derivatives have also been evaluated for antifungal and antimalarial activities. For instance:
- Antifungal Activity : Some derivatives exhibited activity against common fungal strains, outperforming standard antifungal agents.
- Antimalarial Activity : Certain compounds demonstrated comparable or superior activity against Plasmodium falciparum, highlighting their potential for antimalarial drug development .
Enzyme Inhibition Studies
In vitro studies indicated that the synthesized compounds could inhibit key enzymes involved in metabolic processes:
- Acetylcholinesterase (AChE) : Essential for neurotransmitter regulation.
- Urease : Inhibition may aid in treating infections caused by urease-producing bacteria.
The binding affinity of these compounds to bovine serum albumin (BSA) was also assessed, indicating their pharmacokinetic profiles and potential bioavailability .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that specific derivatives significantly inhibited bacterial growth compared to traditional antibiotics. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties using RAW264.7 cells. The results indicated a reduction in cytokine production upon treatment with the compound .
科学的研究の応用
Unfortunately, the available search results do not provide specific details on the applications of the compound "2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole" . However, the search results do offer some information on related compounds and their synthesis, biological activities, and potential applications, which may provide some context.
Synthesis and Biological Activity of Related Compounds:
- A series of compounds bearing 1,3,4-oxadiazole and piperidine moieties, which are similar in structure, have been synthesized and studied for their biological activity .
- The preparation of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole involves dissolving a compound in ethanol, adding KOH, and refluxing, followed by the addition of CS2 and refluxing again .
- The general procedure for synthesizing 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(alkyl/aralkyl)thio]-1,3,4-oxadiazole (7a-z) involves dissolving a compound in *N,N-*dimethyl formamide (DMF), adding lithium hydride, and then adding alkyl/aralkyl halides .
Anti-inflammatory Activity:
- One study investigated the anti-inflammatory activity of a related compound, (3E,5E)-1-((4-chlorophenyl)sulfonyl)-3,5-bis(4-fluorobenzylidene)piperidin-4-one, by assessing changes in cytokine NO secretion in LPS-induced RAW264.7 cells .
Tryptophan-Kynurenine Pathway:
- The tryptophan (Trp)-kynurenine (KYN) metabolic pathway is associated with various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses .
- Metabolites in the KYN pathway, such as KYN, quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs), are being investigated for their potential roles as risk factors, biomarkers, or targets for interventions .
- Picolinic acid (PA), a KYN pathway metabolite, exhibits both antioxidant and pro-oxidant properties, depending on the context .
- The dual pro-oxidant and antioxidant properties of KYN pathway metabolites highlight the complexity of their roles in cellular processes and their potential impact on diseases such as neurodegeneration, cancer, and inflammation .
特性
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c18-13-3-5-14(6-4-13)26(22,23)21-9-7-12(8-10-21)16-19-20-17(25-16)15-2-1-11-24-15/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRNOABHEJLALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













